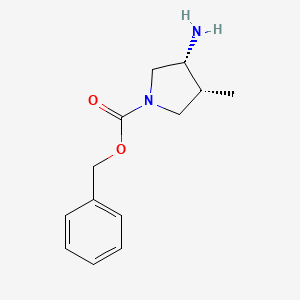
N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazole intermediate.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is attached through an amination reaction, where the triazole derivative reacts with a dimethylphenylamine.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a thiolation reaction, where the triazole derivative reacts with a thioacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The triazole ring and the phenyl groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: is compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C25H24ClN5OS |
|---|---|
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24ClN5OS/c1-17-8-6-9-18(2)24(17)27-15-22-29-30-25(31(22)21-12-4-3-5-13-21)33-16-23(32)28-20-11-7-10-19(26)14-20/h3-14,27H,15-16H2,1-2H3,(H,28,32) |
Clé InChI |
CRILHLNVQGGLBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


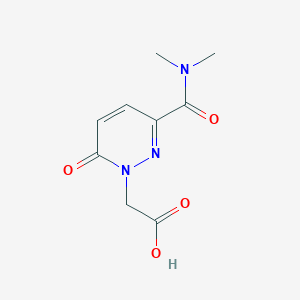
![6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15054641.png)
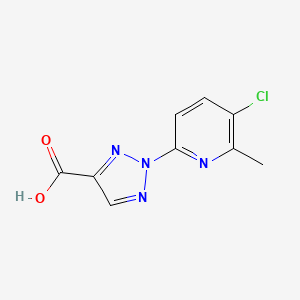
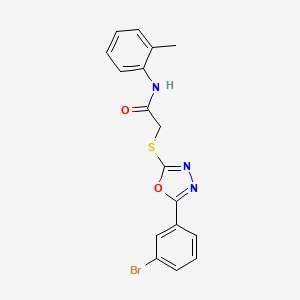
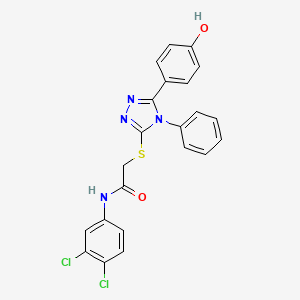
![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)
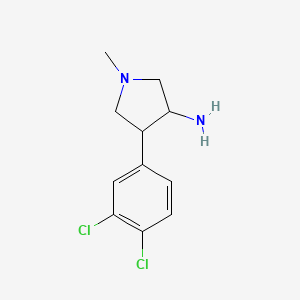
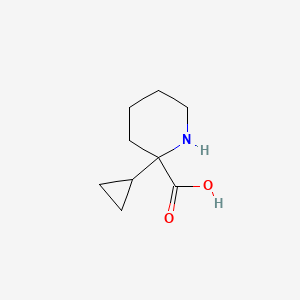
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
